(E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S3/c1-10-9-24-15(17-10)18-13(20)5-2-6-19-14(21)12(25-16(19)23)8-11-4-3-7-22-11/h3-4,7-9H,2,5-6H2,1H3,(H,17,18,20)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWPUXFPHDBVCT-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)C(=CC3=CC=CO3)SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)CCCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide is a thiazolidinone derivative characterized by its unique structural features, which contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 320.37 g/mol. It features a thiazolidinone core, which is known for its pharmacological significance, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Thiazolidinone derivatives, including the compound in focus, have demonstrated significant antimicrobial properties against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Key Findings:
- Bactericidal Activity: Studies indicate that compounds with thiazolidinone structures exhibit bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups enhances this activity .
- Case Study: A study reported that derivatives of thiazolidinediones showed potent antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound exhibited cytotoxic effects against human leukemia cells with IC50 values indicating significant potency .
- Mechanism of Action: It is suggested that the compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest in cancer cells. This is supported by molecular dynamics simulations showing interactions with key proteins involved in apoptosis regulation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is closely linked to their structural features.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| (E)-4-(5-(furan-2-ylmethylene)-4-oxo) | Thiazolidinone core | Antimicrobial, Anticancer |
| N-(4-methylthiazol-2-yl) | Enhances bioactivity | Increased cytotoxicity |
Observations:
- The presence of a furan ring has been associated with enhanced biological activity.
- Substituents on the thiazolidinone core significantly affect the compound's potency and selectivity against different cell lines.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Interaction with specific enzymes involved in cell proliferation and metabolic processes.
- Apoptosis Induction: Triggering apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antimicrobial Action: Disruption of bacterial cell wall synthesis and metabolic pathways leading to cell death.
Comparison with Similar Compounds
Structural Features and Molecular Attributes
The following table summarizes key structural analogs of Compound A , highlighting substituent variations and molecular properties:
Functional Group Analysis
- Thioxothiazolidinone Core: All analogs retain the 4-oxo-2-thioxothiazolidin-3-yl group, which is critical for metal chelation and enzyme inhibition (e.g., tyrosine kinase or aldose reductase) .
- Furan vs. Thiazole vs. Pyridine: Compound A’s furan ring offers moderate electron-withdrawing effects and planar geometry, enhancing π-π stacking with aromatic residues in biological targets . Analog 1 replaces the thiazole with pyridine, increasing basicity but reducing steric bulk .
- Substituent Effects on Solubility :
Research Methodologies and Characterization
All compounds were characterized using advanced spectroscopic techniques:
- NMR and UV Spectroscopy: Used to confirm the thioxothiazolidinone core and substituent positions (e.g., furan methylidene in Compound A) .
- X-ray Crystallography (hypothetical): Likely employed for analogs with complex stereochemistry, such as Analog 3 .
Q & A
Q. What are the key steps and challenges in synthesizing (E)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-methylthiazol-2-yl)butanamide?
The synthesis typically involves:
- Thiazolidinone core formation : Condensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds (e.g., furan-2-carboxaldehyde derivatives) to generate the 4-oxo-2-thioxothiazolidin-3-yl moiety .
- Amide coupling : Reaction of the thiazolidinone intermediate with a butanamide derivative bearing a 4-methylthiazol-2-yl substituent, often using coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) .
- Critical parameters : Temperature (60–80°C), solvent choice (DMF, ethanol), and pH control to minimize side reactions (e.g., isomerization of the E/Z configuration) .
Challenges include achieving high stereochemical purity (E-configuration) and optimizing yields (>60%) through recrystallization or column chromatography .
Q. How is the compound characterized, and what analytical techniques are essential for confirming its structure?
Key techniques include:
- NMR spectroscopy : and NMR to verify the presence of the furan methylidene (δ 6.5–7.2 ppm), thioxothiazolidinone (δ 165–170 ppm for C=O/S), and amide (δ 2.8–3.2 ppm for NH) groups .
- Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns consistent with the thiazole and furan moieties .
- X-ray crystallography : Resolves stereochemistry and confirms the E-configuration of the furan methylidene group .
Q. What functional groups define the compound’s reactivity and classification?
The compound is classified as a thiazolidinone derivative with:
- A 4-oxo-2-thioxothiazolidin-3-yl core (electron-deficient, prone to nucleophilic attack).
- Furan-2-ylmethylene (aromatic, π-conjugated) and 4-methylthiazol-2-yl (heterocyclic, hydrogen-bond acceptor) substituents .
These groups enable interactions with biological targets (e.g., enzymes, receptors) and participation in cycloaddition or alkylation reactions .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields or isomerization issues?
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Solvent | DMF | Ethanol | Dichloromethane |
| Catalyst | Piperidine | Sodium hydride | Triethylamine |
| Temperature | 70°C | RT | 40°C |
| Yield | 55% | 48% | 62% |
| Recommendations : |
- Use microwave-assisted synthesis to reduce reaction time and improve E/Z selectivity .
- Employ chiral HPLC for post-synthesis purification to isolate the E-isomer .
Q. How should contradictory data on the compound’s biological activity be resolved?
Discrepancies in reported IC values (e.g., anticancer activity) may arise from:
- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or endpoint measurements (MTT vs. ATP assays) .
- Solubility issues : Use of DMSO vs. PEG-400 as solubilizing agents affects bioavailability .
Resolution : - Standardize assays using NCI-60 cell line panels and validate results with orthogonal methods (e.g., flow cytometry for apoptosis) .
- Perform molecular docking to correlate activity with target binding (e.g., EGFR kinase inhibition) .
Q. What structural modifications enhance the compound’s bioactivity or pharmacokinetics?
- Substitution on thiazole : Introducing electron-withdrawing groups (e.g., -CF) improves metabolic stability .
- Furan replacement : Replacing furan with thiophene increases lipophilicity and blood-brain barrier penetration .
- Amide linker optimization : Shortening the butanamide chain reduces renal clearance .
Q. What are the computational and experimental strategies for identifying biological targets?
- Pharmacophore modeling : Map the thiazolidinone and furan groups as hydrogen-bond acceptors and hydrophobic features .
- Pull-down assays : Use biotinylated analogs to isolate binding proteins from cancer cell lysates .
- Kinase profiling : Screen against a panel of 400+ kinases to identify off-target effects .
Methodological Challenges
Q. How can researchers address poor aqueous solubility during in vitro assays?
- Formulation : Use nanoparticle encapsulation (e.g., PLGA) or cyclodextrin complexes to enhance solubility .
- Prodrug design : Introduce phosphate or glycoside groups for transient hydrophilicity .
Q. What strategies mitigate degradation during long-term stability studies?
- Storage conditions : Lyophilize the compound and store at -80°C under argon to prevent oxidation of the thioxo group .
- Degradation analysis : Monitor via LC-MS to identify major degradation pathways (e.g., hydrolysis of the amide bond) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
